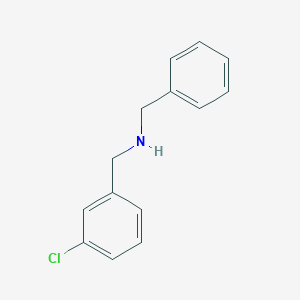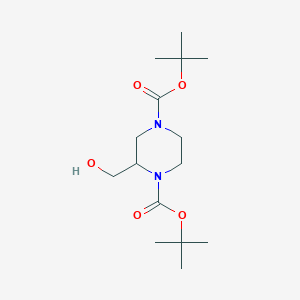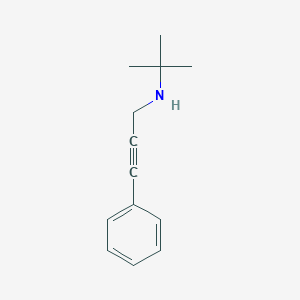![molecular formula C16H12O2S B183847 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]- CAS No. 88369-09-9](/img/structure/B183847.png)
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-, also known as umbelliferone-4-carboxylic acid phenylmethylthiohydrazone (UCPH), is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of umbelliferone, a natural product found in many plants, and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of UCPH is not fully understood, but it is believed to act through the chelation of metal ions and the modulation of cellular iron transport. The compound has also been shown to have antioxidant properties and may protect against oxidative stress.
Biochemical and Physiological Effects
UCPH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of iron metabolism. The compound has also been shown to have neuroprotective effects and may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using UCPH in lab experiments is its availability and ease of synthesis. The compound is also relatively stable and can be stored for long periods of time. However, one limitation is that UCPH may have off-target effects, and its use may need to be carefully controlled to ensure accurate results.
Orientations Futures
There are many potential future directions for research on UCPH. One area of interest is the development of UCPH-based fluorescent probes for the detection of metal ions in living cells. Another area of research is the investigation of UCPH as a potential therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of UCPH in the study of iron metabolism and transport may lead to new insights into the role of iron in cellular processes.
Méthodes De Synthèse
UCPH can be synthesized through a multi-step process involving the reaction of 2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-e with phenylmethylthiohydrazine and subsequent oxidation and esterification steps. The synthesis of UCPH has been well-documented in the scientific literature, and the compound is readily available for research purposes.
Applications De Recherche Scientifique
UCPH has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the transport of iron in cells. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease and as a diagnostic tool for detecting oxidative stress.
Propriétés
| 88369-09-9 | |
Formule moléculaire |
C16H12O2S |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
4-benzylsulfanylchromen-2-one |
InChI |
InChI=1S/C16H12O2S/c17-16-10-15(13-8-4-5-9-14(13)18-16)19-11-12-6-2-1-3-7-12/h1-10H,11H2 |
Clé InChI |
DLNRLPJPCQECDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
SMILES canonique |
C1=CC=C(C=C1)CSC2=CC(=O)OC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide](/img/structure/B183771.png)



![N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B183778.png)

![N-[(3-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183780.png)

![N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B183782.png)
![N-[(3-methoxyphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B183785.png)


![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)
